Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate
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Overview
Description
Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate is a chemical compound that features a lithium ion coordinated with a 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives.
Scientific Research Applications
Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism by which lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involving neurotransmitters and second messenger systems. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it effective in its applications.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
- Lithium 4,5-dicyano-2-(trifluoromethyl)imidazolide
- Lithium 4,5-dicyano-2-(pentafluoroethyl)imidazolide
Uniqueness
Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
lithium;5-(trifluoromethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S.Li/c6-5(7,8)2-1-9-3(12-2)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZIAGYELOGWBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245915-04-1 |
Source
|
Record name | lithium 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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